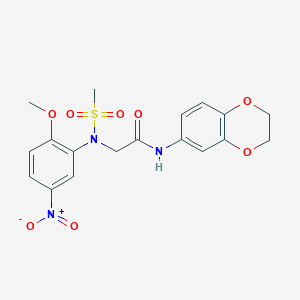
N-(4-phenylbutyl)-N'-propylethanediamide
Vue d'ensemble
Description
N-(4-phenylbutyl)-N'-propylethanediamide, commonly known as PBPD, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PBPD belongs to the class of compounds known as fatty acid amides and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of PBPD is not yet fully understood. However, it is thought to act on the endocannabinoid system, which is involved in regulating a variety of physiological processes, including pain, inflammation, and mood.
Biochemical and Physiological Effects
PBPD has been shown to exhibit a range of biochemical and physiological effects in animal models, including reducing inflammation, decreasing pain perception, and improving cognitive function. Additionally, PBPD has been shown to have neuroprotective effects, potentially making it a promising candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PBPD in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds with similar biological activities. However, one limitation is that PBPD's mechanism of action is not yet fully understood, making it difficult to predict its effects in different experimental contexts.
Orientations Futures
There are several potential future directions for research on PBPD. One area of interest is investigating its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the compound's mechanism of action, which could lead to the development of more targeted therapeutic interventions. Finally, investigations into the safety and efficacy of PBPD in human clinical trials are needed to determine its potential as a therapeutic agent.
Applications De Recherche Scientifique
PBPD has been the subject of numerous scientific studies investigating its potential therapeutic applications. One area of research has focused on the compound's anti-inflammatory properties, with studies demonstrating that PBPD can reduce inflammation in animal models of arthritis and colitis.
Propriétés
IUPAC Name |
N'-(4-phenylbutyl)-N-propyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-11-16-14(18)15(19)17-12-7-6-10-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHRMGRANBRFPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-thiophenecarboxamide](/img/structure/B4172271.png)

![N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]acetamide](/img/structure/B4172293.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)phenyl]alaninamide](/img/structure/B4172294.png)
![N-(3'-acetyl-1-benzyl-5-methoxy-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B4172306.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide](/img/structure/B4172307.png)
![2-{[4-allyl-5-(4-aminophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4172310.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4172314.png)
![4-{[(4-methylphenyl)thio]methyl}-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4172319.png)
![3-fluoro-4-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}carbonyl)benzonitrile](/img/structure/B4172325.png)
![2,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-methyl-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B4172329.png)
![4'-ethyl 3-isopropyl 2-amino-2'-oxo-5'-propyl-1',2'-dihydrospiro[chromene-4,3'-pyrrole]-3,4'-dicarboxylate](/img/structure/B4172333.png)
![N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-thiophenecarboxamide](/img/structure/B4172336.png)
![2,4-dichloro-N-[6,6-dimethyl-2,4-dioxo-1-(3-pyridinylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B4172345.png)